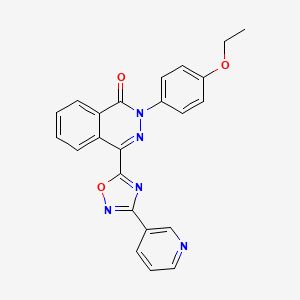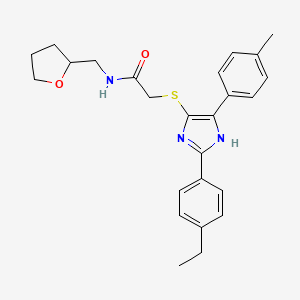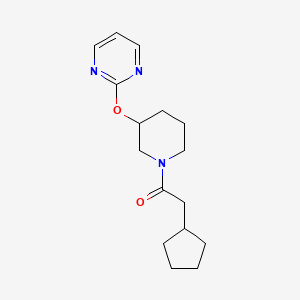![molecular formula C17H17N5OS B2826325 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide CAS No. 2097862-71-8](/img/structure/B2826325.png)
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide” is a complex organic compound that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also contains a benzothiazole group, which is a fused ring system consisting of a benzene ring and a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems. The pyrimidine and pyrrolidine rings introduce elements of polarity and potential for hydrogen bonding, while the benzothiazole group is likely to contribute to the compound’s aromaticity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure and the functional groups it contains. For example, it might have a relatively high melting point due to the presence of multiple ring systems, and it might be soluble in polar solvents due to the presence of polar functional groups .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of New Derivatives
A study by Fadda et al. (2013) described the synthesis of new derivatives from a starting compound similar to the one , indicating the versatility of this chemical framework for generating various biologically active compounds (Fadda, Bondock, Khalil, & Tawfik, 2013). This research highlights the compound's role as a key intermediate in synthesizing tetrahydropyrimidine-thione and their derivatives, showcasing its importance in medicinal chemistry for developing new therapeutic agents.
Crystallographic Analysis
The work of Titi et al. (2020) on the synthesis and characterization of novel pyrazole derivatives, including X-Ray crystal studies, offers insights into the structural characteristics that could be relevant for compounds like N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide. Such studies are crucial for understanding the compound's interaction with biological targets (Titi et al., 2020).
Biological Evaluation
Anticancer Activity
The research by Rahmouni et al. (2016) on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer agents demonstrates the potential of compounds within this chemical class to serve as leads for anticancer drug development (Rahmouni et al., 2016). Given the structural similarities, this compound could potentially be explored for its anticancer properties.
Antibacterial and Antioxidant Activities
The synthesis and screening of novel compounds for antibacterial and antioxidant activities, as reported by Bhoi et al. (2016), illustrate the broader applicability of structurally related compounds in addressing microbial infections and oxidative stress (Bhoi et al., 2016). Such research underscores the potential of this compound in similar applications.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(12-4-5-14-15(9-12)24-11-21-14)20-10-13-3-1-8-22(13)17-18-6-2-7-19-17/h2,4-7,9,11,13H,1,3,8,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEDCOXLKPCZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-2-piperidino-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2826243.png)
![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2826244.png)
![1,3,5-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2826246.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2826247.png)


![1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2826250.png)



![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2826259.png)



